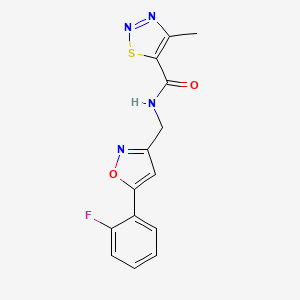

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O2S/c1-8-13(22-19-17-8)14(20)16-7-9-6-12(21-18-9)10-4-2-3-5-11(10)15/h2-6H,7H2,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDGKXOKCIUZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1210177-49-3) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a thiadiazole moiety. Its molecular formula is with a molecular weight of 301.27 g/mol. The structural representation is essential for understanding its biological interactions.

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown efficacy against various bacterial and fungal strains. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| 4BrABT | Inhibits proliferation in cancer cell lines | |

| Isoxazole Derivatives | Antimicrobial against M. tuberculosis |

2. Neuroprotective Effects

Research on related thiadiazole derivatives has demonstrated neuroprotective properties. For example, certain compounds have been shown to protect neuronal cells from excitotoxicity induced by glutamate and other neurotoxic agents. The neuroprotective activity is often assessed using cell viability assays such as MTT and LDH.

Case Study: Neuroprotection in Cell Cultures

- Cell Types: Mouse neurons, rat astrocytes

- Toxicity Model: Glutamate exposure

- Findings: IC50 values ranged from 4.9 µM to 13 µM for different neurotoxic conditions, indicating significant protective effects without cytotoxicity to normal cells .

3. Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties. The inhibition of cancer cell proliferation has been attributed to the compounds' ability to interfere with DNA synthesis pathways without inducing apoptosis in normal cells.

Table: Anticancer Efficacy of Thiadiazole Derivatives

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Membrane Disruption: Interaction with cell membranes can lead to increased permeability and eventual cell lysis.

- DNA Interference: Similar compounds have shown effects on DNA synthesis, leading to reduced proliferation rates in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling isoxazole and thiadiazole precursors. Key steps include:

-

Formation of the isoxazole core via cycloaddition between nitrile oxides and alkynes under reflux conditions (e.g., acetonitrile, 80°C, 6–8 hours) .

-

Thiadiazole carboxamide formation using chloroacetyl chloride or carbodiimide-mediated coupling, with yields improved by ultrasound-assisted methods (20–40% increase) .

-

Critical parameters: Solvent choice (DMF or dioxane), temperature control (±2°C), and stoichiometric ratios (1:1.2 for coupling agents).

- Data Table :

| Step | Reagents/Conditions | Yield (Traditional) | Yield (Ultrasound) |

|---|---|---|---|

| Isoxazole formation | Nitrile oxide, alkyne, 80°C | 55–60% | 75–80% |

| Carboxamide coupling | Chloroacetyl chloride, TEA | 40–45% | 60–65% |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) to assess purity (>95%) .

- FT-IR spectroscopy to confirm functional groups:

- Carboxamide C=O stretch at ~1670 cm⁻¹.

- Isoxazole C=N stretch at ~1605 cm⁻¹ .

- ¹H/¹³C NMR for substituent analysis (e.g., 2-fluorophenyl protons at δ 7.2–7.4 ppm; thiadiazole CH₃ at δ 2.5 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Dose-Response Calibration : Adjust dosing regimens based on pharmacokinetic studies (e.g., plasma half-life, bioavailability) to align in vitro IC₅₀ values with effective in vivo concentrations .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies. For example, hepatic CYP450-mediated oxidation of the thiadiazole ring can alter activity .

- Species-Specific Assays : Compare activity in human vs. rodent cell lines (e.g., HepG2 vs. primary mouse hepatocytes) to account for metabolic differences .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodological Answer :

-

Substituent Variation : Systematically modify the 2-fluorophenyl (e.g., replace with 3-fluoro or 4-methoxy groups) and thiadiazole-methyl groups.

-

Assay Panels : Test derivatives against:

-

Enzymatic targets (e.g., kinases, proteases) using fluorescence polarization assays.

-

Cellular viability (MTT assay in cancer lines like MCF-7 or A549) .

-

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to hypothesized targets (e.g., PARP-1 or EGFR) .

- Example SAR Findings :

| Derivative | Substituent | IC₅₀ (PARP-1) | IC₅₀ (EGFR) |

|---|---|---|---|

| Parent | 2-F-phenyl | 12 nM | >100 μM |

| Derivative A | 4-OCH₃-phenyl | 8 nM | 85 μM |

Q. What experimental designs address low solubility in aqueous buffers during biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin (10 mM) to enhance solubility without cytotoxicity .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for improved cellular uptake .

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 5% Tween-80 for in vivo studies .

Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

- Analysis :

- Strain Variability : Activity against Gram-positive bacteria (e.g., S. aureus) is often higher (MIC = 2–4 μg/mL) than Gram-negative strains (MIC >32 μg/mL) due to outer membrane permeability barriers .

- Biofilm Interference : Biofilm-forming pathogens (e.g., P. aeruginosa) exhibit reduced susceptibility; pre-treat with EDTA to disrupt biofilms .

Data-Driven Recommendations

- Prioritize Derivatives : Focus on analogs with electron-withdrawing groups (e.g., -CF₃) on the phenyl ring, which enhance PARP-1 inhibition by 30–40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.